7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of aminopyrazoles with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of dimethylamino leaving groups to control regioselectivity, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods would involve large-scale condensation and cyclization reactions, possibly using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated products .
Scientific Research Applications
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Biology: Investigated for its biological activity, including enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as tumor growth suppression .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar in structure but with a trifluoromethyl group instead of a thiophen-2-yl group.
5-Amino-pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but have different substituents, leading to varied biological activities.
Uniqueness
7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
7-chloro-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4S/c12-10-4-8(9-2-1-3-17-9)15-11-7(5-13)6-14-16(10)11/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWRCRKLGDJBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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